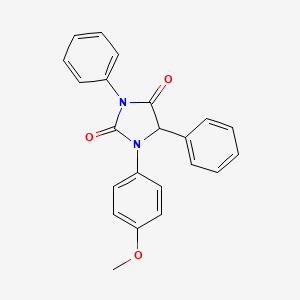![molecular formula C11H13BrN2 B14409841 1-Methyl-4-[(1H-pyrrol-1-yl)methyl]pyridin-1-ium bromide CAS No. 87451-36-3](/img/structure/B14409841.png)
1-Methyl-4-[(1H-pyrrol-1-yl)methyl]pyridin-1-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-4-[(1H-pyrrol-1-yl)methyl]pyridin-1-ium bromide is a quaternary ammonium compound that features a pyridine ring substituted with a pyrrole moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-[(1H-pyrrol-1-yl)methyl]pyridin-1-ium bromide typically involves the quaternization of 4-picoline (4-methylpyridine) with a pyrrole derivative. The reaction is usually carried out in the presence of a suitable brominating agent, such as hydrobromic acid or bromine, under controlled conditions to ensure the formation of the desired quaternary ammonium salt.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.
化学反应分析
Types of Reactions: 1-Methyl-4-[(1H-pyrrol-1-yl)methyl]pyridin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where the bromide ion can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as thiols, amines, or alkoxides in polar solvents.
Major Products Formed:
Oxidation: N-oxides of the pyridine ring.
Reduction: Reduced forms of the pyrrole and pyridine rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-Methyl-4-[(1H-pyrrol-1-yl)methyl]pyridin-1-ium bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of complex organic compounds.
作用机制
The mechanism of action of 1-Methyl-4-[(1H-pyrrol-1-yl)methyl]pyridin-1-ium bromide involves its interaction with specific molecular targets and pathways. The compound can bind to nucleophilic sites on biomolecules, leading to the inhibition of key enzymes or disruption of cellular processes. Its quaternary ammonium structure allows it to interact with cell membranes, potentially leading to increased permeability and cell death.
相似化合物的比较
- 1-Methyl-4-[(1H-imidazol-1-yl)methyl]pyridin-1-ium bromide
- 1-Methyl-4-[(1H-benzimidazol-1-yl)methyl]pyridin-1-ium bromide
- 1-Methyl-4-[(1H-pyrazol-1-yl)methyl]pyridin-1-ium bromide
Comparison: 1-Methyl-4-[(1H-pyrrol-1-yl)methyl]pyridin-1-ium bromide is unique due to the presence of the pyrrole ring, which imparts distinct electronic and steric properties compared to imidazole, benzimidazole, and pyrazole derivatives
属性
CAS 编号 |
87451-36-3 |
|---|---|
分子式 |
C11H13BrN2 |
分子量 |
253.14 g/mol |
IUPAC 名称 |
1-methyl-4-(pyrrol-1-ylmethyl)pyridin-1-ium;bromide |
InChI |
InChI=1S/C11H13N2.BrH/c1-12-8-4-11(5-9-12)10-13-6-2-3-7-13;/h2-9H,10H2,1H3;1H/q+1;/p-1 |
InChI 键 |
SREQWNVQCADOGI-UHFFFAOYSA-M |
规范 SMILES |
C[N+]1=CC=C(C=C1)CN2C=CC=C2.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


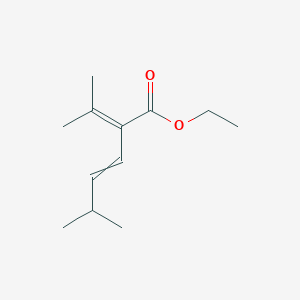
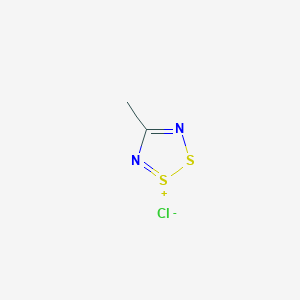

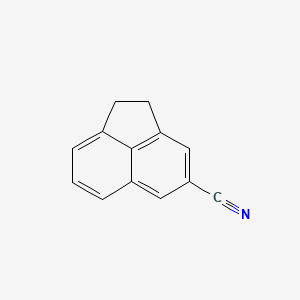
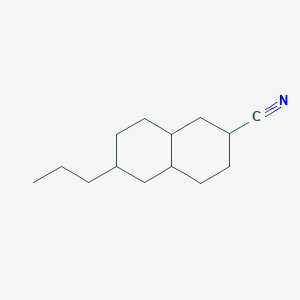
![Ethyl 4-[1-(methylsulfanyl)-3-oxoprop-1-en-2-yl]benzoate](/img/structure/B14409797.png)

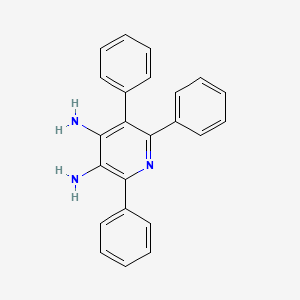
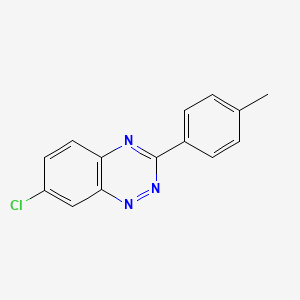
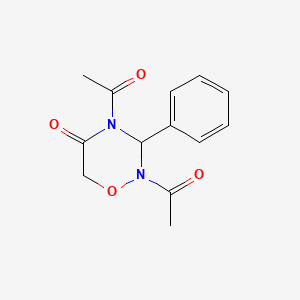
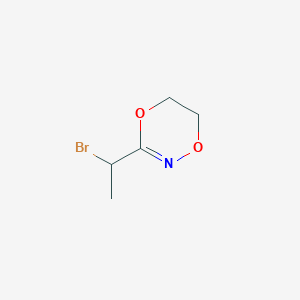
![2-Diazonio-1-[3-(methoxycarbonyl)pyridin-4-yl]ethen-1-olate](/img/structure/B14409838.png)
![2-[(2-dimethylaminoethoxy-dimethyl-silyl)methyl-dimethyl-silyl]oxy-N,N-dimethyl-ethanamine](/img/structure/B14409840.png)
